N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c24-17-8-4-5-9-18(17)26-19(29)13-31-23-27-20-16(14-6-2-1-3-7-14)12-25-21(20)22(30)28(23)15-10-11-15/h1-9,12,15,25H,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAXNMQZCWKRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific enzymes.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C23H19BrN4O2S
- Molecular Weight : 495.4 g/mol
- CAS Number : 2034352-32-2
Research indicates that compounds containing pyrimidine derivatives exhibit significant biological activities, primarily through their interaction with various biological targets. The pyrimidine system is known to act as a bioisostere to purine analogs of ATP, facilitating better cellular uptake and inhibition of cell proliferation.
- EGFR Inhibition : Recent studies have shown that pyrimidine derivatives can effectively inhibit Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer progression. For instance, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against EGFR .
- CDK Inhibition : Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Inhibition of CDK activity by pyrimidine derivatives has been reported to lead to reduced tumor growth .
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the IC50 values for various cancer cell lines treated with similar pyrimidine-based compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 5.67 |
| Compound 1 | HT29 | 10.31 |
| Compound 1 | H460 | 9.76 |
| Compound 1 | H1975 | 7.22 |
These values indicate that the compound is particularly effective against lung cancer (A549) and colorectal cancer (HT29) cell lines.
Case Studies
- Study on Pyrimidine Derivatives : A study conducted by Zhang et al. (2015) evaluated several pyrimidine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited potent inhibitory activity against EGFR and HER2 .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound could effectively bind to the active site of EGFR, indicating a potential mechanism for its inhibitory action .
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
Key Observations :
- The cyclopropyl group in the target compound introduces steric constraint and enhanced metabolic stability compared to the flexible butyl chain in the analogue .
Spectroscopic and Crystallographic Comparisons
NMR Analysis
NMR profiling (e.g., ¹H and ¹³C) can reveal substituent-induced electronic effects. For example:
- Region A (positions 39–44) : Chemical shifts in this region are sensitive to R1 substituents. The cyclopropyl group’s electron-withdrawing nature may deshield adjacent protons, leading to distinct δ values compared to the butyl analogue .
- Region B (positions 29–36): The 2-bromophenyl group’s inductive effects alter the electronic environment of the pyrrolopyrimidinone core, differentiating it from the 4-ethylphenyl-substituted analogue .
Hydrogen Bonding and Crystal Packing
The cyclopropyl substituent’s compact geometry may facilitate tighter crystal packing via C–H···O/N interactions, as predicted by graph set analysis . In contrast, the butyl group in the analogue likely disrupts such networks, reducing melting points or solubility .
Functional Implications of Substituent Variation
- Lipophilicity : The bromine atom increases hydrophobicity (clogP ~3.5) compared to the ethyl group (clogP ~4.0 for the analogue), affecting membrane permeability .
- Synthetic Accessibility : The cyclopropyl group’s strain may complicate synthesis relative to the straightforward alkylation required for the butyl analogue .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis of thioacetamide derivatives typically involves nucleophilic substitution. For example, a similar compound was synthesized by refluxing a mixture of the pyrimidine precursor, 2-chloro-N-(4-chlorophenyl)acetamide, and sodium acetate in ethanol under controlled conditions (85% yield) . Key parameters include:
- Solvent : Ethanol or ethanol-dioxane mixtures for recrystallization.
- Catalyst : Sodium acetate to deprotonate intermediates.
- Temperature : Reflux (~78°C for ethanol) to drive the reaction.
Ensure purity via TLC monitoring and recrystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments. For instance, the aromatic protons of the 2-bromophenyl group typically appear as a doublet in the δ 7.2–7.6 ppm range, while the cyclopropane protons resonate at δ 1.2–1.5 ppm .
- IR : Confirm the thioacetamide C=S stretch (~650–750 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹).
- HRMS : Use ESI or MALDI-TOF to verify the molecular ion peak (e.g., [M+H]+ for C₂₃H₂₀BrN₃O₂S: calculated 488.03, observed 488.05).
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs is standard. For example:
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Typical R-factors should be <0.05 for high-resolution data .
Address crystallographic disorder (e.g., cyclopropane ring orientations) using PART and SUMP instructions in SHELXL .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and supramolecular packing be analyzed to predict solubility and stability?
- Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example:
- Primary Motifs : Identify chains (C(4)) or rings (R₂²(8)) involving the acetamide NH and pyrimidine carbonyl oxygen.
- Packing Analysis : Use Mercury or CrystalExplorer to visualize π-π stacking (e.g., phenyl vs. pyrrolopyrimidine interactions) and quantify contact distances (<3.5 Å for van der Waals interactions) .
Q. How can computational methods (DFT, MD) guide the study of its reactivity and biological interactions?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Predict reactive sites (e.g., sulfur atom in thioacetamide for nucleophilic attacks).
- Molecular Dynamics : Simulate solvation in water/DMSO using GROMACS. Analyze hydrogen-bond lifetimes (>50 ps indicates stable solvation shells).
Q. How to resolve contradictions in crystallographic data, such as thermal motion vs. static disorder?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split atoms over two positions (e.g., cyclopropane ring) and refine occupancy factors. Validate with Fo-Fc maps (residual density <0.3 eÅ⁻³).
- Thermal Analysis : Compare ADPs (B-factors) of disordered regions. High B-factors (>5 Ų) suggest dynamic disorder, requiring TLS refinement .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
